2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a broader class of substances that have been explored for their biological activities and chemical properties. Synthesis and analysis of such compounds are crucial for developing new pharmaceuticals, materials, and understanding chemical and biological mechanisms.
Synthesis Analysis
The synthesis of related N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves dynamic pH control in aqueous media, followed by substitution at the nitrogen atom with different electrophiles in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF). These methods provide a foundation for synthesizing the compound , highlighting the importance of precise conditions and reagents for successful chemical synthesis (Khalid et al., 2014).
Molecular Structure Analysis
Structural analysis of similar compounds, including those with a piperidine moiety, utilizes various spectroscopic techniques like IR, EIMS, and (1)H-NMR. These methods confirm the complex structures of these compounds, providing insights into the molecular configurations that could be applied to our compound of interest (Khalid et al., 2016).
Chemical Reactions and Properties
The compound's reactivity, particularly with enzymes such as acetylcholinesterase and butyrylcholinesterase, has been a point of interest. Derivatives with the piperidine moiety have shown promising activity against these enzymes, suggesting potential therapeutic applications and highlighting the importance of understanding the chemical properties related to biological interactions (Iqbal et al., 2017).
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of acetamide, including those similar to the compound , exhibit antibacterial properties. For instance, the synthesis of N-substituted acetamide derivatives with antibacterial potential has been explored in studies like the one conducted by Iqbal et al. (2017), which demonstrated moderate inhibitory effects against Gram-negative bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017). Additionally, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to significant antibacterial activity (Khalid et al., 2016).
Enzyme Inhibition and Anticancer Potential
Compounds related to this acetamide derivative have been studied for their potential in enzyme inhibition and anticancer applications. A study by Khalid et al. (2014) synthesized derivatives that showed promising activity against acetylcholinesterase and butyrylcholinesterase enzymes, which are significant in Alzheimer's research (Khalid et al., 2014). Furthermore, Eldeeb et al. (2022) investigated the cytotoxic effect of sulfonamide-derived isatins, similar in structure to the acetamide , on hepatocellular carcinoma cell lines, revealing substantial cytotoxicity and safety margins (Eldeeb et al., 2022).
Antimicrobial and Anti-enzymatic Properties
The compound and its derivatives have also been explored for their antimicrobial and anti-enzymatic properties. Nafeesa et al. (2017) synthesized derivatives with antibacterial and anti-enzymatic potential, supported by hemolytic activity studies (Nafeesa et al., 2017). Additionally, Abbasi et al. (2019) synthesized compounds that showed substantial inhibitory activity against α-glucosidase and acetylcholinesterase enzymes (Abbasi et al., 2019).
Mechanism of Action
Quinoline derivatives
are known to have various biological activities. For example, they are used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Indole derivatives
, on the other hand, are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They are important types of molecules and natural products and play a main role in cell biology .
Future Directions
properties
IUPAC Name |
N-benzyl-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-2-31-21-8-9-23-22(14-21)24(20(15-26)17-27-23)29-12-10-19(11-13-29)25(30)28-16-18-6-4-3-5-7-18/h3-9,14,17,19H,2,10-13,16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDQRAFLZSPTRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.